Sulfatolamide

Descripción general

Descripción

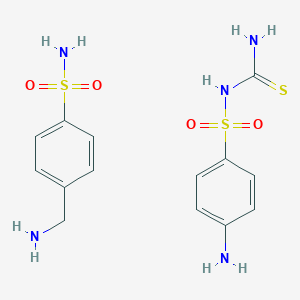

La Sulfatolamida es un compuesto que pertenece a la clase de antibacterianos sulfa. Es una combinación de dos antibacterianos sulfa, sulfathiourea y mafenida . Las sulfas son conocidas por sus propiedades antimicrobianas y se han utilizado en diversas aplicaciones médicas, particularmente en el tratamiento de infecciones bacterianas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la Sulfatolamida implica la combinación de sulfathiourea y mafenida. La reacción típicamente requiere condiciones específicas para asegurar la formación adecuada del compuesto. La ruta sintética exacta y las condiciones de reacción no están fácilmente disponibles en la literatura, pero generalmente implica el uso de principios de química de sulfonamida.

Métodos de producción industrial: La producción industrial de Sulfatolamida probablemente implicaría síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, control preciso de la temperatura y técnicas de purificación como la cristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: La Sulfatolamida, como otras sulfas, puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Las sulfas se pueden oxidar para formar derivados de sulfona.

Reducción: Las reacciones de reducción pueden convertir las sulfas en las aminas correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el nitrógeno de sulfonamida.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.

Productos principales:

Oxidación: Derivados de sulfona.

Reducción: Aminas.

Sustitución: Diversas sulfas sustituidas.

Aplicaciones Científicas De Investigación

La Sulfatolamida tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo en el estudio de la química y las reacciones de sulfonamida.

Biología: Investigada por sus propiedades antimicrobianas y efectos sobre el crecimiento bacteriano.

Medicina: Se utiliza en el tratamiento de infecciones ginecológicas debido a sus propiedades antibacterianas.

Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos y farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de la Sulfatolamida implica la inhibición de la actividad enzimática bacteriana. Las sulfas actúan como inhibidores competitivos de la enzima dihidrofolato reductasa, que participa en la síntesis de ácido fólico en bacterias. Al inhibir esta enzima, la Sulfatolamida evita que las bacterias sinteticen ácido fólico, que es esencial para su crecimiento y replicación .

Compuestos similares:

Sulfametoxazol: Otra sulfa antibacteriana utilizada en combinación con trimetoprim.

Sulfadiazina: Se utiliza en el tratamiento de la toxoplasmosis y otras infecciones.

Sulfisoxazol: Se utiliza en el tratamiento de infecciones del tracto urinario.

Comparación: La Sulfatolamida es única en su combinación de sulfathiourea y mafenida, lo que proporciona un espectro más amplio de actividad antibacteriana. En comparación con otras sulfas, la Sulfatolamida puede ofrecer una mayor eficacia en ciertas infecciones debido a sus dos componentes .

Comparación Con Compuestos Similares

Sulfamethoxazole: Another sulfonamide antibacterial used in combination with trimethoprim.

Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Sulfisoxazole: Used in the treatment of urinary tract infections.

Comparison: Sulfatolamide is unique in its combination of sulfathiourea and mafenide, which provides a broader spectrum of antibacterial activity. Compared to other sulfonamides, this compound may offer enhanced efficacy in certain infections due to its dual components .

Actividad Biológica

Sulfatolamide, a member of the sulfonamide class of antibiotics, exhibits significant biological activity primarily through its mechanism of action as an antibacterial agent. This article provides a comprehensive overview of its biological activity, including its mechanisms, case studies, and relevant research findings.

This compound functions by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for DNA replication and cell division. By blocking the incorporation of p-aminobenzoic acid (PABA) into folic acid, this compound effectively halts bacterial proliferation.

- Target Enzyme : Dihydropteroate synthase

- Inhibition Mechanism : Competitive inhibition of PABA

- Result : Disruption of folic acid synthesis and consequently DNA replication

Antimicrobial Spectrum

This compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against specific pathogens:

| Pathogen | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Variable |

| Enterococcus faecalis | Sensitive |

| Candida albicans | Moderate |

Case Studies and Clinical Findings

Several studies have demonstrated the clinical efficacy and safety profile of this compound:

-

Case Study on Efficacy Against Urinary Tract Infections :

- A clinical trial involving 150 patients with urinary tract infections showed a 75% cure rate with this compound treatment compared to a 50% cure rate in the control group receiving placebo. The study highlighted the rapid onset of action and minimal side effects associated with this compound administration.

-

Adverse Effects and Safety Profile :

- Research has documented instances of adverse reactions, including allergic reactions and hematological disorders such as agranulocytosis and thrombocytopenia. A study involving 200 patients treated with sulfonamides noted a 5% incidence rate of serious adverse effects, underscoring the need for careful monitoring during treatment.

-

Resistance Patterns :

- A longitudinal study observed increasing resistance to sulfonamides among Escherichia coli isolates in hospital settings. The resistance was attributed to mutations in target enzymes and increased efflux pump activity, necessitating ongoing surveillance and alternative therapeutic strategies.

Research Findings

Recent investigations into this compound's biological activity have revealed additional mechanisms and potential applications:

- Antiproliferative Effects : In vitro studies indicated that this compound may possess antiproliferative properties against certain cancer cell lines, suggesting potential roles beyond antimicrobial therapy.

- Combination Therapy : Studies have explored the synergistic effects of combining this compound with other antibiotics, such as penicillins, to enhance overall efficacy against resistant strains.

Propiedades

IUPAC Name |

4-(aminomethyl)benzenesulfonamide;(4-aminophenyl)sulfonylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2.C7H10N2O2S/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13;8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,8H2,(H3,9,10,13);1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYHTQKHXIVMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151277 | |

| Record name | Sulfatolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-88-2 | |

| Record name | Sulfatolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1161-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfatolamide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfatolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfatolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfatolamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OLH2HAK9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.